Iloperidone Dimer Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iloperidone Dimer Impurity is a chemical compound that arises as an impurity during the synthesis of Iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia. The molecular formula of this compound is C36H39FN4O5, and it has a molecular weight of 626.72 . This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product.
Biochemical Analysis
Biochemical Properties
It’s parent compound, Iloperidone, exhibits high affinity towards dopamine D2 receptors, serotonin 5-HT2A receptors, and α1-adrenergic receptors
Cellular Effects
Iloperidone, the parent compound, has been shown to inhibit growth and enhance apoptosis in glioblastoma cells
Molecular Mechanism
Iloperidone, the parent compound, is believed to exert its effects through antagonism at the dopamine D2 and 5-HT2A receptors
Metabolic Pathways
Iloperidone, the parent compound, is mainly metabolized in the liver through three major biotransformation pathways: carbonyl reduction, CYP2D6-mediated hydroxylation, and CYP3A4-mediated O-demethylation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iloperidone involves the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone in the presence of potassium carbonate in a polar aprotic solvent like dimethylformamide . During this process, the formation of Iloperidone Dimer Impurity can occur due to side reactions.
Industrial Production Methods: In industrial settings, the production of Iloperidone aims to minimize the formation of impurities, including the dimer impurity. This is achieved through optimized reaction conditions, purification steps, and stringent quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Iloperidone Dimer Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Iloperidone Dimer Impurity has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis and characterization of pharmaceutical impurities.
Biology: It helps in understanding the metabolic pathways and degradation products of Iloperidone.
Medicine: It is studied for its potential effects on the efficacy and safety of Iloperidone as a therapeutic agent.
Industry: It is used in quality control processes to ensure the purity and safety of pharmaceutical products.
Mechanism of Action
it is believed that, like Iloperidone, it may interact with various receptors in the body, including dopamine D2 and serotonin 5-HT2A receptors . These interactions can influence the pharmacological profile of the drug and its impurities.
Comparison with Similar Compounds
Iloperidone: The parent compound used for the treatment of schizophrenia.
Hydroxy Iloperidone: An impurity formed during the synthesis of Iloperidone.
Desfluoro Iloperidone: Another impurity that lacks the fluorine atom present in Iloperidone.
Uniqueness: Iloperidone Dimer Impurity is unique due to its dimeric structure, which distinguishes it from other impurities and the parent compound. This structural difference can influence its chemical properties, reactivity, and potential impact on the final drug product .
Properties
CAS No. |
1375651-23-2 |
---|---|
Molecular Formula |
C36H39FN4O5 |
Molecular Weight |
626.729 |
IUPAC Name |
1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3 |
InChI Key |
RUNPLXZHXLMWFP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.